molecular formula C11H15F2N3O2S B10918010 1-(difluoromethyl)-5-methyl-N,N-di(prop-2-en-1-yl)-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-5-methyl-N,N-di(prop-2-en-1-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B10918010
M. Wt: 291.32 g/mol
InChI Key: KEGPISHMJOVQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~,N~4~-Diallyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl, methyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N~4~-Diallyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.

    Allylation: The final step involves the allylation of the nitrogen atoms using allyl bromide or allyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of N4,N~4~-Diallyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~,N~4~-Diallyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl groups, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Allyl bromide, allyl chloride, thiols, amines

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N~4~,N~4~-Diallyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may be used to study enzyme inhibition, protein interactions, and cellular pathways due to its potential bioactivity.

    Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors. Its sulfonamide group is known for its presence in various pharmacologically active compounds.

    Industry: In industrial applications, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N4,N~4~-Diallyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or receptor binding. The difluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The allyl groups may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N~4~,N~4~-Diallyl-1-(trifluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide
  • N~4~,N~4~-Diallyl-1-(chloromethyl)-5-methyl-1H-pyrazole-4-sulfonamide
  • N~4~,N~4~-Diallyl-1-(bromomethyl)-5-methyl-1H-pyrazole-4-sulfonamide

Uniqueness

N~4~,N~4~-Diallyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs with different halomethyl groups. The difluoromethyl group can influence the compound’s reactivity, stability, and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15F2N3O2S

Molecular Weight

291.32 g/mol

IUPAC Name

1-(difluoromethyl)-5-methyl-N,N-bis(prop-2-enyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C11H15F2N3O2S/c1-4-6-15(7-5-2)19(17,18)10-8-14-16(9(10)3)11(12)13/h4-5,8,11H,1-2,6-7H2,3H3

InChI Key

KEGPISHMJOVQCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)N(CC=C)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.